![molecular formula C19H16ClN3O2 B2561669 N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide CAS No. 2034474-53-6](/img/structure/B2561669.png)

N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

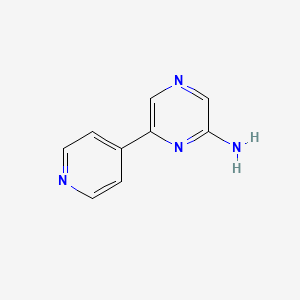

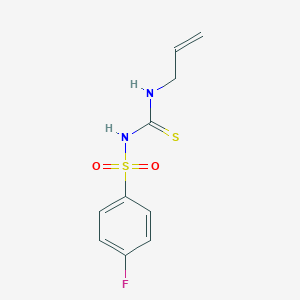

The compound “N-([2,4’-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of heterocyclic compound consisting of two pyridine rings . The molecule also contains a benzamide group, which is a type of carboxamide. The presence of the chloro and methoxy substituents suggests that this compound may have interesting chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, bipyridine compounds are often synthesized through methods such as the Zincke reaction . This involves a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts .Molecular Structure Analysis

The structure of this compound, based on its name, would include a bipyridine ring system attached to a benzamide group via a methylene bridge. The benzamide group would have a chloro substituent at the 5-position and a methoxy substituent at the 2-position .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups .Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Structure Analysis

N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide has been studied for its molecular interactions and structure. In research by Karabulut et al. (2014), the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, was analyzed using X-ray diffraction and DFT calculations to understand the influence of intermolecular interactions on molecular geometry. This study provides insights into how such compounds' structures can be influenced by their environment, which is essential for designing drugs with desired properties (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Pharmacological Evaluation of Derivatives

The pharmacological properties of derivatives of this compound have been explored. A study by Faizi et al. (2017) on 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives revealed their potential as anticonvulsant agents. These compounds, containing essential functional groups for binding to benzodiazepine receptors, showed considerable activity in tests, indicating their potential use in treating convulsions (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Radiolabeling and PET Tracer Development

The development of positron emission tomography (PET) tracers involves the synthesis and radiolabeling of compounds like this compound. Lacivita et al. (2010) described the creation of a PET tracer for dopamine D(4) receptors, highlighting the importance of structural features in improving brain penetration and reducing nonspecific binding. Such research is crucial for advancing neuroimaging and understanding neurological conditions (Lacivita, De Giorgio, Lee, Rodeheaver, Weiss, Fracasso, Caccia, Berardi, Perrone, Zhang, Maeda, Higuchi, Suhara, Schetz, & Leopoldo, 2010).

Chemodivergent Annulations and Synthesis

The compound has also been involved in studies focusing on chemodivergent annulations, a type of chemical reaction important for synthesizing complex molecules. Research by Xu et al. (2018) on Rh(III)-catalyzed annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation demonstrates the compound's role in developing new synthetic methodologies. Such studies contribute to the broader field of organic synthesis, enabling the creation of novel compounds with potential applications in various domains (Xu, Zheng, Yang, & Li, 2018).

Luminescent and Magnetic Properties

Lastly, the luminescent and magnetic properties of complexes involving similar compounds have been investigated. Wang et al. (2020) explored the synthesis and properties of pentanuclear complexes, including N,2-dihydroxy-3-methoxybenzamide, revealing their potential for applications in materials science. Such studies open up possibilities for using these compounds in developing new materials with unique optical and magnetic characteristics (Wang, Liu, Guo, Wang, Sha, & Zhang, 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c1-25-17-5-4-15(20)11-16(17)19(24)23-12-14-3-2-8-22-18(14)13-6-9-21-10-7-13/h2-11H,12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTZJRDXYVUJGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2561591.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2561593.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide](/img/structure/B2561594.png)

![[3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate](/img/structure/B2561595.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561597.png)

![2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2561605.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)